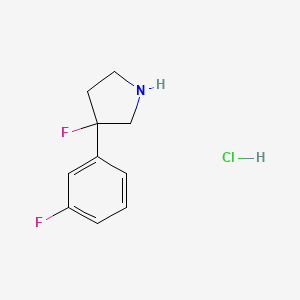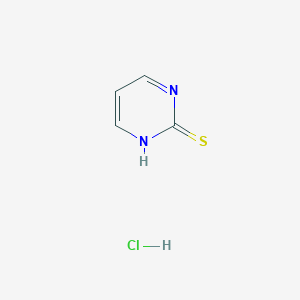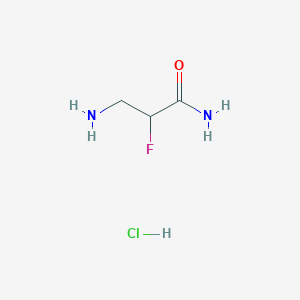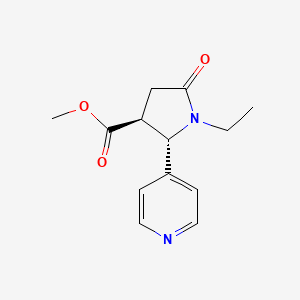
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride, also known as 3FPPH, is a synthetic compound belonging to the pyrrolidine family. It has a wide range of applications in the pharmaceutical and biochemical industries. It has been used as an intermediate in the synthesis of various drugs and as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and as a tool for studying biological processes.
科学研究应用
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of various environmental toxins. It has also been used in the development of new drugs, as it is a versatile tool for studying biochemical and physiological processes. In addition, it has been used to study the effects of various drugs on cancer cells, as well as to study the effects of drugs on the immune system.
作用机制
The mechanism of action of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride is not well understood. However, it is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and other cognitive processes. It is also believed to have an effect on the neurotransmitter dopamine, which is involved in reward and pleasure.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects, as well as to reduce inflammation and pain. It has also been shown to have neuroprotective effects, as well as to reduce the risk of stroke and heart attack. In addition, it has been shown to have anti-cancer effects, as well as to reduce the risk of Alzheimer’s disease.
实验室实验的优点和局限性
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile tool for studying biochemical and physiological processes. A limitation is that it is not very stable and can degrade over time.
未来方向
There are a number of potential future directions for 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride. One potential area of research is to further study its effects on the nervous system and its potential therapeutic applications. Another potential area of research is to study its effects on cancer cells and its potential therapeutic applications. In addition, further research could be done to study its effects on the immune system and its potential therapeutic applications. Finally, further research could be done to study its effects on the cardiovascular system and its potential therapeutic applications.
合成方法
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride can be synthesized in a two-step process. The first step involves the formation of the pyrrolidine ring by reacting 3-fluorophenol with ethylamine in the presence of a base such as sodium hydroxide. The second step involves the formation of the hydrochloride salt by reacting the pyrrolidine product with hydrochloric acid. The overall reaction is as follows:
3-Fluorophenol + Ethylamine + NaOH → 3-Fluoro-3-(3-fluorophenyl)pyrrolidine + H2O
3-Fluoro-3-(3-fluorophenyl)pyrrolidine + HCl → this compound
属性
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKHSLMVVNVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)




![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)

![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)